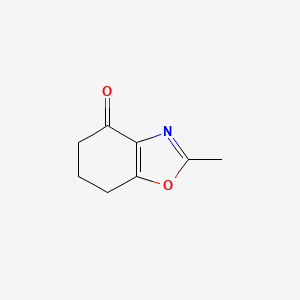

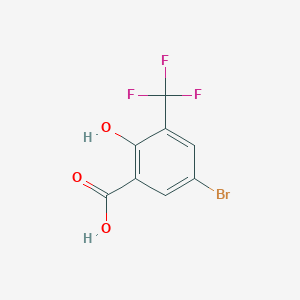

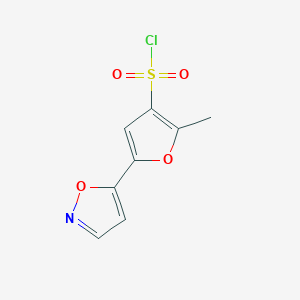

2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride

Vue d'ensemble

Description

Synthesis of Extended Oxazoles III: Reactions of 2-(Phenylsulfonyl)methyl-4,5-diaryloxazoles

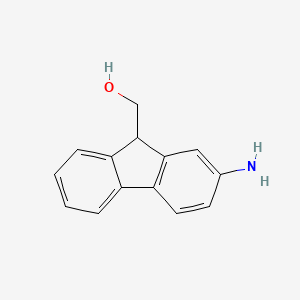

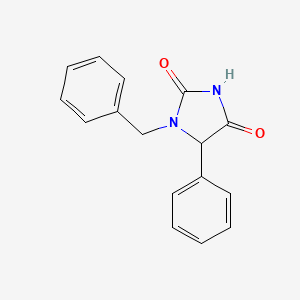

The study explores the synthetic potential of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole, which serves as a versatile scaffold for creating a variety of oxazole derivatives. By employing an α-sulfonyl anion, the research demonstrates the successful alkylation with different alkyl halides, yielding monoalkylated, dialkylated, and cyclic products with high efficiency. The process of reductive desulfonylation was also optimized, leading to the production of desulfonylated products. This methodology was applied to synthesize the anti-inflammatory drug Oxaprozin, showcasing the practical utility of the α-sulfonyl carbanion strategy .

2-(Fur-2-yl)naphtho[2,1-d]oxazole. Synthesis and some transformations

This paper details the synthesis of 2-(fur-2-yl)naphtho[2,1-d]oxazole through the condensation of 1-hydroxy-2-aminonaphthalene with furoyl chloride. The resulting compound was subjected to various electrophilic substitution reactions, including nitration, bromination, sulfonation, formylation, and acylation. These reactions predominantly occurred at the 2-position of the furan ring, indicating a specific reactivity pattern for this compound .

3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan – a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives

The multifunctional nature of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan is examined in this study. The compound's chemical properties were investigated, including the acylation of the amino group, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents. The study also explored the transformation reactions of the 1,2,4-oxadiazole ring, highlighting the compound's potential as a synthon for synthesizing various 1,2,5-oxadiazole derivatives .

Reactivity of 1,2,3-triazoles towards sulfonyl chlorides. A novel approach to 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles

The reactivity of N-unsubstituted triazoles with sulfonyl chlorides was investigated, leading to the formation of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. The study found that the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride significantly influenced the ratio of isomeric products. The research also provided insights into the kinetic and thermodynamic aspects of the reaction, with the potential for selective synthesis of regioisomers .

One-step synthesis of 5-acylisothiazoles from furans

This research presents a one-step synthesis method for 5-acylisothiazoles from furans using a mixture of ethyl carbamate, thionyl chloride, and pyridine. The study reports high yields and regiospecificity under optimized conditions. The reactivity of deactivated furans with electron-withdrawing groups was also examined, leading to the formation of 5-acylisothiazoles with the electronegative group in the 3-position. The paper includes X-ray structures of the synthesized isothiazole compounds, providing insights into their bonding patterns and solid-state interactions .

Applications De Recherche Scientifique

Novel Synthesis and Pharmacological Applications

The synthesis of novel compounds using derivatives of 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride has been explored in various studies. For instance, Urban et al. (2003) described the synthesis of an anti-inflammatory agent, showcasing the compound's utility in drug development (Urban et al., 2003). Similarly, Kumar et al. (2017) synthesized a series of novel compounds starting from 2-acetylfuran for potential antidepressant and antianxiety applications (Kumar et al., 2017).

Synthetic Transformations and Heterocyclic Chemistry

The compound's role in the synthesis of heterocyclic structures is significant. Illenzeer et al. (2013) demonstrated its use in synthesizing naphtho[2,1-d]oxazole, highlighting its versatility in chemical transformations (Illenzeer et al., 2013). Aleksandrov et al. (2011) also utilized it in forming 2-(2-furyl)naphtho[1,2-d]oxazole, further emphasizing its utility in creating complex molecular structures (Aleksandrov et al., 2011).

Solid-Phase Synthesis and Pharmacology

The compound has been used in solid-phase synthesis, as shown by Holte et al. (1998), who developed polymer-supported sulfonyl chloride for the synthesis of disubstituted 1,3-oxazolidin-2ones, highlighting its significance in medicinal chemistry (Holte et al., 1998).

Novel Heterocyclic Systems and Pharmacological Effects

Kornienko et al. (2014) explored the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides to create new heterocyclic systems, demonstrating the compound's role in innovative synthetic chemistry (Kornienko et al., 2014).

Synthesis of Extended Oxazoles

Patil and Luzzio (2016) discussed the synthesis of extended oxazoles using derivatives, highlighting the compound's versatility in organic synthesis (Patil & Luzzio, 2016).

Mécanisme D'action

Orientations Futures

Oxazole derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Enormous oxazole candidates or drugs have been developed for the treatment of diseases which increases its developmental values as medicinal agents . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propriétés

IUPAC Name |

2-methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c1-5-8(15(9,11)12)4-7(13-5)6-2-3-10-14-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESHFPJLRRFUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=NO2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587970 | |

| Record name | 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |

CAS RN |

924865-06-5 | |

| Record name | 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 924865-06-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.